molecular formula C13H14N2O4 B5825512 1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one

1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one

Cat. No.: B5825512
M. Wt: 262.26 g/mol
InChI Key: RTOFGGBCQPCAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one is a compound of significant interest in the field of organic chemistry. This compound features a pyridinone core substituted with a methoxyphenyl group, a methyl group, and a nitro group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities while maintaining consistency and minimizing waste .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, tin(II) chloride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins .

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-9-12(15(17)18)7-8-13(16)14(9)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFGGBCQPCAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.